GW-791343

P2X7 receptor species-specific pharmacology allosteric modulation

Researchers conducting cross-species P2X7 validation face a critical gap: conventional antagonists like A-740003 produce unidirectional blockade in both human and rodent models, obscuring species-specific signaling. GW-791343 is the only commercially available P2X7 modulator with a documented functional reversal-negative allosteric modulation at human P2X7 (pIC50 6.9-7.2) and positive allosteric modulation at rat P2X7. This unique species-dependent directional switch enables direct comparison of functional outcomes across human cell-based assays and rodent in vivo models, making it irreplaceable for translational target engagement studies. Supplied as trihydrochloride salt, ≥98% purity, with full analytical QC documentation. For R&D use only; not for human or veterinary applications.

Molecular Formula C20H24F2N4O
Molecular Weight 374.4 g/mol
Cat. No. B1241358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW-791343
SynonymsGW791343
N(2)-(3,4-difluorophenyl)-N(1)-(2-methyl-5-(1-piperazinylmethyl)phenyl)glycinamide dihydrochloride
Molecular FormulaC20H24F2N4O
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F
InChIInChI=1S/C20H24F2N4O/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27)
InChIKeyGRUWKTIRBBPZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GW-791343: P2X7 Allosteric Modulator Overview


GW-791343 (CAS 309712-55-8) is a synthetic small molecule that functions as an allosteric modulator of the P2X7 purinergic receptor, a ligand-gated cation channel involved in inflammation, pain signaling, and cytokine release [1]. Unlike orthosteric ATP-competitive antagonists, GW-791343 binds to an allosteric site distinct from the ATP-binding pocket, producing non-competitive modulation of receptor activity [2]. Its defining characteristic is species-specific pharmacology: it acts as a negative allosteric modulator (NAM) at the human P2X7 receptor (pIC50 = 6.9–7.2) while functioning as a positive allosteric modulator (PAM) at the rat P2X7 ortholog [1]. This dual, species-divergent activity distinguishes GW-791343 from most other P2X7 tool compounds and underpins its utility in cross-species target validation studies and mechanistic investigations of P2X7 receptor function [3].

GW-791343: Why Generic Substitution Fails


Generic substitution of GW-791343 with other P2X7 receptor modulators such as A-740003, AZ-11645373, or JNJ-47965567 is scientifically invalid due to fundamental differences in mechanism of action and species pharmacology. GW-791343 is an allosteric modulator that binds to a site distinct from the ATP-binding orthosteric pocket, producing non-competitive effects [1]. In contrast, many commonly used P2X7 tool compounds (e.g., A-438079, A-740003) are competitive orthosteric antagonists [2]. Most critically, GW-791343 exhibits a unique species-dependent directional switch: it suppresses human P2X7 receptor function (pIC50 6.9–7.2) while potentiating rat P2X7 receptor responses [1]. This dual pharmacology is not recapitulated by human-selective antagonists like AZ-11645373 (>500-fold selectivity for human over rat) [3] or by pan-species competitive antagonists like A-740003 (IC50 40 nM human, 18 nM rat) [4]. Consequently, substituting GW-791343 with a conventional P2X7 antagonist in a rodent model will produce diametrically opposite functional outcomes, rendering cross-study comparisons meaningless and potentially misinterpreting target biology.

GW-791343 Evidence-Based Comparison


Species-Dependent Allosteric Switch

GW-791343 exhibits a unique directional reversal in functional activity between human and rat P2X7 receptors. In ethidium accumulation assays using HEK293 cells expressing recombinant human P2X7, GW-791343 inhibits BzATP (30 µM)-stimulated responses, producing non-competitive antagonism consistent with negative allosteric modulation. In contrast, in the identical assay system using rat P2X7-expressing cells, GW-791343 potentiates BzATP-evoked ethidium accumulation, indicative of positive allosteric modulation [1]. Mutational studies have identified amino acid residue 95 (phenylalanine in human, leucine in rat) as the primary determinant of this species-specific directional switch [2].

P2X7 receptor species-specific pharmacology allosteric modulation

Non-Competitive Allosteric Mechanism

GW-791343 inhibits human P2X7 receptor function through a non-competitive, allosteric mechanism distinct from orthosteric ATP-site antagonists. Receptor protection studies using decavanadate and pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid (PPADS) demonstrated that neither compound-17 nor GW-791343 competitively interacted at the ATP binding site, confirming their classification as negative allosteric modulators [1]. In radioligand binding studies, GW-791343 inhibited [3H]-compound-17 binding to human P2X7 receptors (binding performed with 2 nM radioligand, nonspecific binding defined with 10 µM compound-17), but did not compete with ATP [1]. This contrasts with competitive antagonists such as A-438079 and A-740003, which bind to the orthosteric ATP pocket and are subject to displacement by high local ATP concentrations in inflammatory microenvironments.

allosteric modulation non-competitive antagonism P2X7 receptor

Allosteric Site Interaction with Compound-17

GW-791343 functionally antagonizes the slowly reversible blockade of human P2X7 receptors induced by compound-17, a structurally distinct negative allosteric modulator. In washout experiments, GW-791343 (10 µM) prevented the sustained inhibition produced by compound-17 (1 µM) at human P2X7 receptors [1]. Additionally, GW-791343 inhibited [3H]-compound-17 binding to human P2X7 receptor membranes, confirming that both compounds interact at overlapping or functionally coupled allosteric binding sites [1]. The binding inhibition was concentration-dependent, with total binding of 1589±91 d.p.m. and nonspecific binding of 488±54 d.p.m. in human receptor membrane preparations [1]. This property is not shared by orthosteric antagonists such as A-740003 or A-438079, which do not interact with the compound-17 allosteric site.

allosteric interaction P2X7 receptor compound-17 binding

Species-Selective P2X7 Potency

GW-791343 inhibits human P2X7 receptor-mediated responses with a pIC50 ranging from 6.9 to 7.2 (corresponding to an IC50 of approximately 63–126 nM) as measured by inhibition of BzATP-stimulated ethidium accumulation in HEK293 cells expressing the human receptor [1]. In calcium flux assays using Fluo-8 dye and FLIPR detection, the IC50 was calculated as 0.4 µM [2]. At the rat P2X7 ortholog, GW-791343 does not inhibit but rather potentiates BzATP-evoked responses, consistent with positive allosteric modulation [1]. In contrast, the competitive antagonist A-740003 inhibits both human (IC50 = 40 nM) and rat (IC50 = 18 nM) P2X7 receptors with comparable nanomolar potency [3]. The human-selective antagonist AZ-11645373 exhibits >500-fold selectivity for human over rat P2X7 (IC50 = 90 nM for human IL-1β release inhibition; <50% inhibition of rat P2X7 currents at 10 µM) [4].

species selectivity P2X7 antagonist potency cross-species pharmacology

Phe95Leu Residue: Determinant of Species-Specific Switch

Mutational analysis using chimeric human-rat P2X7 receptor constructs and single-point mutations identified amino acid residue 95 as the primary molecular determinant of GW-791343's species-specific functional switch. Exchanging the region of the P2X7 receptor close to transmembrane domain 1 modified the effects of GW-791343 [1]. Subsequent single amino acid exchange studies demonstrated that substituting phenylalanine at position 95 in the human receptor (Phe95) with leucine (the corresponding rat residue) conferred rat-like pharmacology, converting GW-791343 from a negative allosteric modulator into a positive allosteric modulator [1]. Conversely, introducing Phe95 into the rat receptor reversed the effect. This residue specificity is not shared by other P2X7 antagonists; for example, the species difference in potency for SB203580 and KN62 was affected only to varying degrees by amino acid 95, while PPADS species selectivity was influenced by multiple regions including amino acid 126 but not amino acid 95 [1].

structure-activity relationship mutagenesis P2X7 receptor

Circadian ATP Release Enhancement

GW-791343 has been reported to enhance circadian ATP release, an activity not documented for competitive orthosteric P2X7 antagonists such as A-740003, A-438079, or JNJ-47965567 [1]. While the precise molecular mechanism underlying this circadian modulation remains to be fully elucidated, the observation suggests that GW-791343 engages P2X7 receptor signaling pathways beyond simple channel antagonism, potentially involving downstream signaling cascades or protein-protein interactions that influence rhythmic ATP secretion [1]. This functional property may be related to its allosteric mechanism of action and species-specific pharmacology, distinguishing it from pan-antagonist tool compounds.

circadian rhythm ATP release P2X7 receptor

GW-791343 Research Applications


Cross-Species P2X7 Target Validation

Researchers conducting cross-species validation of P2X7 receptor function in both human and rodent systems should select GW-791343 as the primary tool compound. Its unique species-dependent directional switch—negative allosteric modulation at human P2X7 (pIC50 = 6.9–7.2) and positive allosteric modulation at rat P2X7—enables direct comparison of functional outcomes in human cell-based assays and rodent in vivo models [1]. Substituting with pan-species antagonists like A-740003 (IC50 = 40 nM human, 18 nM rat) would produce unidirectional antagonism in both species, failing to replicate the potentiating effect observed in rat tissues and potentially obscuring species-specific differences in P2X7 signaling biology [2]. GW-791343 is the only commercially available compound with documented functional reversal between human and rodent orthologs, making it irreplaceable for studies aiming to bridge human in vitro findings with rodent in vivo target engagement data.

Mechanistic Studies of P2X7 Allostery

Investigators seeking to elucidate the structural and functional basis of P2X7 receptor allostery should employ GW-791343 as a reference negative allosteric modulator. Unlike orthosteric antagonists that compete with ATP, GW-791343 binds to an allosteric site distinct from the ATP-binding pocket, as confirmed by receptor protection studies using decavanadate and PPADS [1]. Its ability to prevent the slowly reversible blockade induced by compound-17 and to inhibit [3H]-compound-17 binding establishes it as a validated ligand for the compound-17-defined allosteric site [1]. Additionally, the identification of amino acid 95 (Phe95 in human, Leu95 in rat) as the primary molecular determinant of GW-791343's species-specific functional switch provides a well-characterized mutational framework for structure-activity relationship (SAR) and receptor engineering studies [3].

P2X7 Signaling in Neuroinflammation and Pain

GW-791343 is particularly suited for studies examining the role of P2X7 receptor allosteric modulation in neuroinflammation, chronic pain, and cytokine release pathways. The non-competitive nature of its antagonism ensures that elevated extracellular ATP concentrations in inflammatory microenvironments do not surmount its inhibitory effect, a limitation faced by competitive orthosteric antagonists [1]. In human cellular models (e.g., THP-1 cells, primary monocytes), GW-791343 can be used to probe the contribution of P2X7 allosteric regulation to IL-1β release and other pro-inflammatory cascades. The availability of quantitative potency data (pIC50 = 6.9–7.2) enables precise concentration-response curve design for pharmacological validation experiments [1].

P2X7 Binding and Competition Assays

GW-791343 serves as a critical reference ligand for radioligand binding studies targeting the P2X7 receptor allosteric pocket. Its demonstrated ability to inhibit [3H]-compound-17 binding (with total binding of 1589±91 d.p.m. and nonspecific binding of 488±54 d.p.m. in human P2X7 membrane preparations) provides a validated assay system for screening novel allosteric modulators [1]. Researchers developing new chemical entities targeting the P2X7 allosteric site can use GW-791343 to define nonspecific binding, establish competitive displacement curves, and benchmark the binding affinity of candidate compounds. This application is not feasible with orthosteric antagonists such as A-438079 or A-740003, which do not interact with the compound-17-defined allosteric pocket.

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